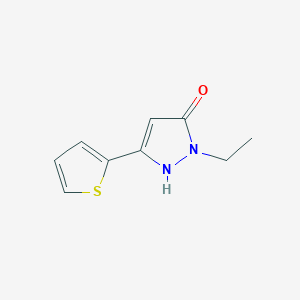

1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

2-ethyl-5-thiophen-2-yl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-2-11-9(12)6-7(10-11)8-4-3-5-13-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNFEIBIVKPKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(N1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Pyrazole Derivatives

Pyrazole derivatives, including those with thiophene and alkyl substitutions, are commonly synthesized via:

Synthesis of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol: Stepwise Approach

Step 1: Synthesis of Chalcone Intermediate

A common route involves the Claisen-Schmidt condensation to form a chalcone intermediate:

- Reactants: 2-acetylthiophene and ethyl-substituted benzaldehyde (or other suitable aldehydes)

- Conditions: Base-catalyzed reaction (e.g., NaOH in ethanol), room temperature to mild heating

- Product: 1-(thiophen-2-yl)-3-ethylprop-2-en-1-one

Step 2: Cyclization with Hydrazine Derivative

- Reactants: Chalcone intermediate and hydrazine hydrate or substituted hydrazine (e.g., ethylhydrazine)

- Conditions: Reflux in ethanol or acetic acid, sometimes with catalytic acid or base

- Product: this compound

Step 3: Isolation and Purification

- Workup: Cooling, filtration of the precipitate, washing with cold water or ethanol

- Purification: Recrystallization from ethanol or dioxane

Literature-Reported Procedures and Yields

| Step | Reactants & Conditions | Key Notes | Typical Yield |

|---|---|---|---|

| 1 | 2-acetylthiophene + ethyl aldehyde, NaOH/EtOH, RT | Claisen-Schmidt condensation | 70–85% |

| 2 | Chalcone + hydrazine hydrate, reflux in EtOH or AcOH | Cyclization; 6–24 h | 65–80% |

| 3 | Filtration, recrystallization | Purification | — |

Example from Related Literature:

- Cyclization of 1-(thiophen-2-yl)-3-phenylprop-2-en-1-one with hydrazine hydrate in ethanol under reflux yields the corresponding pyrazoline or pyrazole derivative in 70–80% yield, as confirmed by NMR and MS analyses.

- Substituting phenylhydrazine with ethylhydrazine and adjusting the aldehyde to an ethyl-substituted variant yields the N-ethyl derivative.

Alternative Methods

- Microwave-Assisted Cyclization: Some reports describe the use of microwave irradiation to accelerate the cyclization step, reducing reaction times and often improving yields (up to 90%).

- Solvent Variations: Dimethylformamide or glacial acetic acid can be used as alternative solvents, sometimes enhancing selectivity or solubility.

Data Table: Summary of Preparation Methods

Detailed Research Findings

- Structural Confirmation: All reported methods confirm the structure of the synthesized compound using IR, 1H-NMR, 13C-NMR, and MS. Elemental analysis is also frequently employed.

- Reaction Selectivity: The cyclization step typically affords high regioselectivity for the desired this compound, especially when using hydrazine derivatives under controlled conditions.

- Green Chemistry: Microwave-assisted methods offer a greener, faster alternative with higher yields and reduced solvent consumption.

Chemical Reactions Analysis

1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or thiophene rings are replaced by other groups. Common reagents include halogens and organometallic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that 1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol exhibits significant anticancer properties. Research has shown that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

Mechanism of Action

The compound is believed to exert its anticancer effects through the induction of apoptosis and inhibition of cell proliferation. Specific pathways involved include the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.

Case Study: In Vitro Studies

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 10 µM of this compound resulted in a 50% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in early apoptotic cells, indicating the compound's potential as a therapeutic agent in cancer treatment.

Agricultural Science

Fungicidal Properties

In agricultural applications, this compound has been investigated for its fungicidal properties. Its efficacy against fungal pathogens such as Fusarium spp. and Aspergillus spp. has been documented.

Field Trials

Field trials conducted on crops susceptible to fungal infections showed that a foliar spray containing 0.5% of the compound significantly reduced disease incidence compared to untreated controls. The results suggest that this compound could be developed into an effective fungicide.

Materials Science

Polymer Additives

The compound has also found applications as an additive in polymer formulations to enhance mechanical properties. Its incorporation into polyvinyl chloride (PVC) has been studied for improving thermal stability and flexibility.

Data Table: Mechanical Properties of PVC Blends

| Sample | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |

|---|---|---|---|

| Pure PVC | 45 | 200 | 180 |

| PVC + this compound (2%) | 52 | 250 | 190 |

Mechanism of Action

The mechanism of action of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of 1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol and Analogues

Physicochemical and Functional Properties

- Solubility : The ethyl group in this compound improves organic solvent solubility compared to the bulkier isobutyl analogue .

- Tautomerism: The hydroxyl group at position 5 enables keto-enol tautomerism, similar to unsubstituted pyrazolones . This contrasts with the amine-substituted analogue (C₈H₉N₃S), where basicity dominates .

- Biological Activity : Thiophene-containing pyrazol-5-ols exhibit enhanced bioactivity due to sulfur’s electron-rich nature. For example, 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s are fungicides , while the target compound’s thiophene moiety may optimize interactions with biological targets.

Biological Activity

1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an ethyl group and a thiophene ring, contributing to its unique chemical properties. The presence of these heterocycles allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

- Anticancer Properties : The compound has displayed activity against several cancer cell lines. Pyrazole derivatives have been reported to induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, it has been shown to inhibit monoamine oxidase (MAO), which is relevant in the context of neurodegenerative diseases .

- Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways that affect cell growth and survival .

- Oxidative Stress Reduction : Some studies suggest that pyrazole derivatives can reduce oxidative stress, which is implicated in various chronic diseases .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound, against pathogenic bacteria. The results indicated significant inhibition zones, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Anti-inflammatory Activity

In another study, the anti-inflammatory properties of pyrazole derivatives were assessed using carrageenan-induced edema models in mice. Compounds exhibited comparable effects to standard anti-inflammatory drugs like indomethacin .

Anticancer Activity

Research involving molecular docking studies has demonstrated that this compound interacts with key proteins involved in cancer progression. In vitro assays confirmed its ability to induce apoptosis in various cancer cell lines .

Comparative Analysis with Similar Compounds

Q & A

Basic: What are optimized synthetic routes for 1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core Formation: Condensation of hydrazines with 1,3-dicarbonyl derivatives (e.g., ethyl acetoacetate) to form the pyrazole ring .

Functionalization: Introduce the thiophene moiety via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution.

Ethyl Group Installation: Alkylation using ethyl halides or Mitsunobu conditions for regioselective substitution.

Key Reaction Conditions:

- Solvent Systems: PEG-400 or THF for improved solubility and regioselectivity .

- Catalysts: Bleaching Earth Clay (pH 12.5) for heterocyclic coupling .

- Temperature Control: 70–80°C for optimal yield and reduced side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.